molecular formula C₂₆H₃₄N₂O₄ B1139704 Bis-L-phenylalanylcyclohexanedimethanol CAS No. 205654-87-1

Bis-L-phenylalanylcyclohexanedimethanol

Cat. No.: B1139704
CAS No.: 205654-87-1
M. Wt: 438.56
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Description

Bis-L-phenylalanylcyclohexanedimethanol is a synthetic compound with the molecular formula C26H34N2O4 and a molecular weight of 438.56 g/mol . It is characterized by its complex structure, which includes multiple aromatic rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-L-phenylalanylcyclohexanedimethanol typically involves the coupling of L-phenylalanine derivatives with cyclohexanedimethanol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: Bis-L-phenylalanylcyclohexanedimethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds or ethers.

Scientific Research Applications

Bis-L-phenylalanylcyclohexanedimethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Bis-L-phenylalanylcyclohexanedimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: Bis-L-phenylalanylcyclohexanedimethanol is unique due to its specific combination of L-phenylalanine derivatives and cyclohexanedimethanol, which imparts distinct chemical and biological properties. Its structure allows for versatile applications in various research fields, making it a valuable compound for scientific investigations.

Properties

CAS No.

205654-87-1

Molecular Formula

C₂₆H₃₄N₂O₄

Molecular Weight

438.56

Synonyms

L-Phenylalanine 1,4-Cyclohexanediylbis(methylene) Ester;  1,4-Cyclohexanedimethanol Bis(L-phenylalanine) Ester; 

Origin of Product

United States

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